tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate
Description
tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-10-17-7-4-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJADQOBNWPLTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CN=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyrrolo[3,2-c]pyridine under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the formation of the spiro center. For instance, the use of tert-butyl chloroformate can be crucial in introducing the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new organic compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development .
Medicine
Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases like cancer and neurological disorders .
Industry
In industry, this compound can be used in the production of advanced materials. Its unique structure can impart specific properties to polymers and other materials, making it useful in the development of new technologies .
Mechanism of Action
The mechanism of action of tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
- tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness
What sets tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate apart from similar compounds is its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
